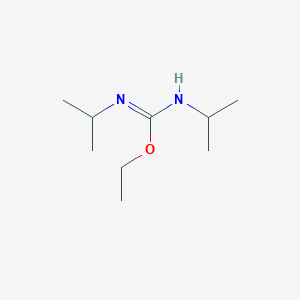

ethyl N,N'-diisopropylcarbamimidate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-6-12-9(10-7(2)3)11-8(4)5/h7-8H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCYHQMYJIEKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC(C)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl N,n Diisopropylcarbamimidate

Catalytic Approaches to O-Alkylation of N,N'-Diisopropylcarbodiimide

The O-alkylation of N,N'-diisopropylcarbodiimide with ethanol (B145695) is an atom-economical method for the synthesis of ethyl N,N'-diisopropylcarbamimidate. Due to the low electrophilicity of carbodiimides, this reaction generally necessitates the use of a catalyst to proceed efficiently. A variety of catalytic systems based on transition metals and other Lewis acids have been explored to facilitate this transformation.

Copper-Catalyzed Formation of this compound

Copper salts have been identified as effective catalysts for the addition of alcohols to carbodiimides. Research has shown that both copper(I) and copper(II) species can promote this reaction. In a notable development, it was discovered that an aerobic copper-catalyzed reaction between tert-butyl alcohol and N,N'-diisopropylcarbodiimide (DIC) showed superior reaction rates and conversion compared to conditions under an inert atmosphere. figshare.com Mechanistic studies suggest that Cu(I)Cl is oxidized in situ by atmospheric oxygen to generate a more active Cu(II)(OH)Cl species. figshare.com This process highlights that both chloride and DIC can act as ligands on the copper center. figshare.com While this specific study focused on tert-butanol, the findings are applicable to less hindered alcohols like ethanol, suggesting a viable pathway for the synthesis of this compound. The use of commercially available atmospheres of 4–5% O₂/95–96% N₂ was found to be a safe and effective way to achieve the desired catalytic activity. figshare.com

Table 1: Copper-Catalyzed O-Alkylation of DIC

| Catalyst System | Alcohol | Atmosphere | Key Finding |

|---|

Titanium(IV)-Mediated Syntheses

Titanium(IV) alkoxides, such as titanium(IV) isopropoxide (Ti(OiPr)₄), are versatile reagents and catalysts in organic synthesis, known to mediate various transformations including condensations and alkylations. sapub.orgsemanticscholar.org While specific studies on the direct titanium(IV)-mediated synthesis of this compound are not extensively documented, the reactivity of titanium alkoxides suggests their potential in this context. For instance, titanium(IV) isopropoxide can react with carboxylic anhydrides, leading to the transfer of an isopropoxide group from the metal to a carbonyl group, forming a coordinated monoester. nih.gov This demonstrates the ability of titanium alkoxides to facilitate alkoxide transfer. It is plausible that a similar mechanism could be operative in the reaction of DIC with ethanol, where coordination of the carbodiimide (B86325) to the titanium center would activate it towards nucleophilic attack by ethanol. Further research in this area could establish titanium(IV) complexes as effective catalysts for the synthesis of O-alkylisoureas.

Zinc-Catalyzed Hydroalkoxylation Strategies

Zinc-based catalysts have emerged as highly efficient promoters for the addition of alcohols to carbodiimides. Commercially available diethylzinc (B1219324) (ZnEt₂) has been reported as an effective precatalyst for this transformation under mild conditions. nih.govacs.org Studies have shown that ZnEt₂ can catalyze the addition of a wide range of alcohols to both aliphatic and aromatic carbodiimides, including N,N'-diisopropylcarbodiimide (DIC). acs.orgacs.org The reaction with less reactive aliphatic carbodiimides like DIC typically requires slightly elevated temperatures (e.g., 60 °C) to achieve excellent conversions. acs.org

Kinetic and stoichiometric experiments have shed light on the plausible reaction mechanism. nih.gov The proposed catalytic cycle involves the initial reaction of ZnEt₂ with the alcohol to form a zinc alkoxide species, which is the active catalyst. This zinc alkoxide then reacts with the carbodiimide to facilitate the addition of the alcohol across the N=C bond of the carbodiimide, ultimately yielding the O-alkylisourea and regenerating the catalyst.

Table 2: Zinc-Catalyzed Addition of Alcohols to DIC

| Catalyst | Alcohol | Temperature | Conversion |

|---|

Data derived from studies on the addition of methanol (B129727) to DIC, indicating the potential for high conversion with ethanol under similar conditions. acs.org

Exploration of Other Transition Metal and Organocatalytic Systems

The quest for efficient and selective methods for C-O bond formation has led to the exploration of a variety of other catalytic systems. Transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions have become a powerful strategy for the alkylation of various nucleophiles with alcohols, forming water as the only byproduct. nih.govcapes.gov.br Catalysts based on ruthenium, iridium, cobalt, manganese, and nickel have been successfully employed for the α-alkylation of amides and ketones with alcohols. bohrium.com While not directly applied to the O-alkylation of carbodiimides, these systems demonstrate the broad potential of transition metal catalysts to activate alcohols for addition reactions.

In the realm of organocatalysis, various approaches have been developed for alkylation reactions. For instance, organohalides have been shown to catalyze the dehydrative O-alkylation between alcohols. rsc.org Additionally, organocatalytic decarboxylative alkylation methods have been developed, showcasing metal-free strategies for forming C-C bonds. rsc.org The reaction of imidates, which are structurally related to the target O-alkylisoureas, can be used to alkylate alcohols in the presence of catalytic amounts of a Lewis acid. youtube.com These examples underscore the potential for developing novel organocatalytic systems for the synthesis of this compound.

Precursor Synthesis and Reactivity Profiles: N,N'-Diisopropylcarbodiimide

N,N'-Diisopropylcarbodiimide (DIC) is a widely used coupling agent in organic synthesis, particularly in peptide synthesis, and serves as the key precursor for the production of this compound. sapub.orgrsc.org It is a colorless liquid with a boiling point of 145-148 °C. sapub.org Its reactivity is characterized by the electrophilic carbon atom of the carbodiimide functional group, which is susceptible to nucleophilic attack.

Industrial and Laboratory Preparations of N,N'-Diisopropylcarbodiimide

Several methods have been developed for the synthesis of N,N'-diisopropylcarbodiimide on both industrial and laboratory scales.

One common industrial route involves the condensation of isopropyl isocyanate at elevated temperatures (100-250 °C) under anhydrous conditions, with the elimination of carbon dioxide. This reaction is often accelerated by catalysts such as phospholine (B1168861) oxides, trialkyl-phosphine oxides, or even triethyl phosphate. nih.gov Organo-metallic catalysts, including tetraisopropyltitanate and tetraisopropylzirconate, are also employed in industrial processes. nih.gov

Another prevalent method starts from N,N'-diisopropylthiourea. This precursor can be converted to DIC through several oxidative desulfurization procedures. These include treatment with:

Dichlorodicyanobenzoquinone in dichloromethane. nih.gov

Lead oxide in water at reflux temperature. nih.gov

Cyanuric chloride in dichloromethane, followed by hydrolysis with sodium hydroxide. nih.gov

Antimony(IV) oxide (Sb₂O₄) in xylene at 115 °C and 8 MPa, which has been reported to give a high yield and purity. acs.org

A multi-step synthesis has also been disclosed, starting from carbon disulfide and isopropylamine (B41738) in an alkaline solution to form a mixed solution containing N,N'-diisopropylthiourea salts. This is then oxidized with hydrogen peroxide to yield isopropyl isothiocyanate, which is subsequently reacted with isopropylamine in an alkaline environment with sodium hypochlorite (B82951) to produce DIC. acs.orgresearchgate.net This method is described as having mild reaction conditions and being suitable for large-scale industrial production. acs.org

Table 3: Summary of Synthetic Routes to N,N'-Diisopropylcarbodiimide

| Starting Material | Key Reagents/Catalysts | Scale |

|---|---|---|

| Isopropyl isocyanate | Phospholine oxides, tetraisopropyltitanate | Industrial |

| N,N'-Diisopropylthiourea | Lead oxide, Sb₂O₄, Dichlorodicyanobenzoquinone | Industrial/Lab |

Mechanistic Elucidation of Reactions Involving Ethyl N,n Diisopropylcarbamimidate and Its Analogues

Investigation of Hydroalkoxylation Reaction Mechanisms

Hydroalkoxylation, the addition of an alcohol across a carbon-carbon multiple bond, is a fundamental organic transformation. O-alkylisoureas, such as ethyl N,N'-diisopropylcarbamimidate, can participate in or mediate reactions that result in the net hydroalkoxylation of substrates. Understanding the mechanism of these processes is crucial for controlling their outcomes.

Kinetic Studies and Rate Law Determination

While specific kinetic studies on the hydroalkoxylation reactions directly involving this compound are not extensively documented in the literature, insights can be drawn from analogous systems, such as the acid-catalyzed hydrolysis of esters. In such reactions, the rate is often dependent on the concentration of both the substrate and the acid catalyst. doubtnut.com For a hypothetical acid-catalyzed hydroalkoxylation involving an O-alkylisourea, a similar second-order rate law could be anticipated:

Rate = k[Substrate][Acid]

It is also plausible that under certain conditions, the reaction could exhibit pseudo-first-order kinetics if the concentration of one reactant, such as the alcohol, is in large excess. doubtnut.com Experimental determination of the rate law would involve systematically varying the concentrations of the reactants and catalyst and monitoring the reaction rate, often through spectroscopic means.

A study on the acid-catalyzed hydration of alkenes, a related reaction, showed that the rate of reaction increases with the acidity of the medium, providing evidence for a carbocation intermediate. masterorganicchemistry.com This suggests that the protonation of the substrate is a key step in the reaction mechanism, a principle that likely extends to hydroalkoxylation reactions facilitated by protonated intermediates derived from this compound. The rate-determining step in such reactions is typically the formation of the carbocation intermediate. masterorganicchemistry.com

Stoichiometric Reaction Analysis and Intermediates

The analysis of stoichiometric reactions is a powerful tool for identifying reaction intermediates. In the context of reactions involving O-alkylisoureas, these compounds can act as reagents for ester synthesis, which can be viewed as a formal hydroalkoxylation of a carboxylic acid. The reaction of a carboxylic acid with an O-alkylisourea, such as the tert-butyl analogue of the title compound, proceeds through the formation of a protonated isourea intermediate. This intermediate then acts as an alkylating agent for the carboxylate.

R-COOH + R'-O-C(=NR'')-NHR'' → R-COOR' + R''HN-C(=O)-NHR''

In this process, the O-alkylisourea is consumed stoichiometrically to produce the ester and a urea (B33335) byproduct. The identification of these products confirms the reaction pathway. Reaction intermediates are molecular entities that are formed from the reactants and react further to give the products. youtube.com In the case of the reaction between an alkene and an alcohol catalyzed by acid, a carbocation is a key intermediate. masterorganicchemistry.com

The study of reaction intermediates can be performed by designing experiments that allow for their trapping or direct observation. For instance, in some multi-step reactions, intermediates can be isolated if they are sufficiently stable. youtube.com

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. youtube.comresearchgate.net DFT calculations allow for the determination of the geometries and energies of reactants, transition states, and intermediates along a reaction pathway. youtube.com This information provides a detailed energetic profile of the reaction, helping to identify the rate-determining step and to understand the factors that control selectivity.

For the hydroalkoxylation reaction involving this compound, DFT calculations could be employed to:

Model the structure of the protonated carbamimidate intermediate.

Calculate the energy barrier for the nucleophilic attack of the alcohol.

Investigate the potential for competing reaction pathways.

Analyze the electronic structure of transition states to understand bonding changes.

For example, DFT studies on other catalytic reactions have been used to rationalize regioselectivity by analyzing spin density distributions and distortion/interaction energies. researchgate.net In the context of finding transition states, various computational methods can be employed, including guessing the initial structure based on chemical intuition or using interpolation methods between reactants and products. youtube.com

Table 1: Representative Energy Barriers for a Hypothetical Reaction Pathway Calculated by DFT

| Step | Reactants | Transition State | Products | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| 1 | Substrate + H+ | TS1 | Intermediate 1 | 15.2 | 18.5 |

| 2 | Intermediate 1 + ROH | TS2 | Intermediate 2 | 10.8 | 12.1 |

| 3 | Intermediate 2 | TS3 | Product + Catalyst | 5.4 | 4.9 |

This is a hypothetical data table for illustrative purposes.

Spectroscopic Characterization of Reaction Pathways (e.g., NMR monitoring)

Spectroscopic techniques are vital for the real-time monitoring of chemical reactions and the characterization of transient species. magritek.com Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard, as it can provide detailed structural information about all components of a reaction mixture over time. magritek.comnih.gov

By acquiring a series of NMR spectra at regular intervals during a reaction, it is possible to:

Track the disappearance of reactants and the appearance of products.

Identify and quantify the concentration of reaction intermediates. researchgate.net

Obtain kinetic data by plotting concentration versus time.

For instance, ¹H NMR can be used to monitor the change in chemical shifts of protons adjacent to the reacting centers, providing direct evidence for the progression of the reaction. researchgate.net Furthermore, advanced NMR techniques like exchange spectroscopy (EXSY) and chemical exchange saturation transfer (CEST) can be used to detect and characterize rapidly equilibrating intermediates that may not be observable by conventional NMR methods. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shift Changes During a Monitored Reaction

| Time (min) | Reactant A (ppm) | Intermediate B (ppm) | Product C (ppm) |

| 0 | 2.5 (s, 3H) | - | - |

| 10 | 2.3 (s, 2H) | 4.1 (q, 1H) | 1.2 (t, 3H) |

| 30 | 1.8 (s, 1H) | 4.0 (q, 1H) | 1.2 (t, 6H) |

| 60 | 0.5 (s, <1H) | 3.9 (q, <1H) | 1.2 (t, 9H) |

This is a hypothetical data table for illustrative purposes.

Catalysis in Hydroelementation Reactions

While direct applications of this compound as a catalyst in hydroelementation are not widely reported, its structural motifs are relevant to ligand design in catalysis. Hydroelementation reactions, such as hydroboration and hydrosilylation, are atom-economical methods for the synthesis of valuable organoboron and organosilicon compounds.

Ligand Design and Catalyst Optimization for Isourea Formation

The carbamimidate core of this compound can be envisioned as a precursor or a component of a ligand scaffold for a metal catalyst. The nitrogen atoms can act as donor sites to coordinate with a metal center, and the steric and electronic properties of the isopropyl and ethyl groups can be tuned to influence the reactivity and selectivity of the catalyst.

In the context of hydroelementation, a catalyst must activate both the E-H bond (e.g., B-H or Si-H) and the unsaturated substrate. Ligands play a crucial role in modulating the electronic and steric environment of the metal center to facilitate this activation. The design of new ligands is a key aspect of catalyst optimization. For instance, dithiocarbamate (B8719985) ligands, which share some structural similarities with carbamimidates, have been used to synthesize dinuclear macrocyclic complexes. ambeed.com

The development of catalysts for the hydroboration of nitriles and carbodiimides has seen significant progress, moving from precious metal catalysts to more sustainable base-metal and main-group element catalysts. acs.org The design of ligands that can stabilize reactive metal centers and promote the desired catalytic cycle is central to these advancements. While the direct use of this compound in this context is yet to be explored, its structural features offer potential for the development of novel catalytic systems for isourea formation and other hydroelementation reactions.

Comparative Mechanistic Insights across Diverse Catalytic Systems

The mechanistic pathways of reactions involving this compound and its analogues are significantly influenced by the choice of the catalytic system. Transition metal catalysts, particularly those of silver and gold, have been pivotal in exploring the reactivity of carbamimidates, primarily as precursors for nitrene transfer reactions. Comparative analysis of these systems reveals distinct mechanistic features and provides a deeper understanding of the role of the catalyst, ligand, and substrate structure in determining the reaction outcome.

In the realm of asymmetric nitrene transfer, carbamimidates have emerged as a promising class of nitrene precursors, offering advantages over traditionally used sulfamates and carbamates. dur.ac.uk The increased steric bulk from the imine N-protecting group in carbamimidates can lead to more pronounced steric interactions between the catalyst and the substrate. dur.ac.uk This enhanced interaction is crucial for achieving high levels of chemo- and enantioselectivity with appropriate catalysts. dur.ac.uk

Silver-Catalyzed Aziridination:

Silver-catalyzed intramolecular aziridination of homoallylic carbamimidates represents a significant advancement in the synthesis of enantioenriched bicyclic aziridines. dur.ac.ukrsc.org These reactions typically employ a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver trifluoromethanesulfonate (B1224126) (AgOTf), in conjunction with a chiral ligand. The choice of the counteranion has been shown to be important, with AgNTf₂ often providing superior results compared to AgClO₄ and AgOTf. rsc.org This is attributed to the lower binding affinity and reduced steric interactions of the NTf₂⁻ anion with the carbamimidate. rsc.org

The reaction mechanism is proposed to proceed via a concerted, stereoretentive pathway or, alternatively, through a hydrogen atom abstraction followed by a rapid radical rebound. dur.ac.uk The observation that the (E)-isomer of an alkene substrate yields the corresponding aziridine (B145994) with high enantiomeric excess supports a stereoretentive mechanism. dur.ac.ukrsc.org

The efficiency and stereoselectivity of the silver-catalyzed aziridination are highly dependent on the ligand structure. Indane-based BOX ligands have proven to be particularly effective. rsc.org Density Functional Theory (DFT) calculations suggest that the C₂ symmetry of the ligand, in coordination with the Ag-carbamimidate nitrene complex, creates a significant energy difference between the two transition states of the oriented alkene, thereby leading to high enantioselectivity. bldpharm.com

The following table summarizes the optimization of reaction conditions for the silver-catalyzed intramolecular aziridination of a homoallylic carbamimidate.

| Entry | Ligand | Catalyst | Yield (%) | ee (%) |

| 1 | L5 | AgNTf₂ | 92 | 97 |

| 2 | L4 | AgNTf₂ | - | - |

| 3 | L6 | AgNTf₂ | - | - |

| 4 | L5 | AgNO₃ | - | - |

| 5 | L5 | AgClO₄ | - | - |

| 6 | L5 | AgOTf | - | - |

| 7 | L5 | AgNTf₂ | - | - |

| 8 | L5 | AgNTf₂ | - | - |

| 9 | L5 | AgNTf₂ | - | - |

| 10 | L5 | AgNTf₂ | - | - |

| 11 | L5 | AgNTf₂ | 89 | 95 |

| Data adapted from reference rsc.org. Yields and enantiomeric excess (ee) are for the formation of the corresponding [4.1.0]-bicyclic aziridine. L4, L5, and L6 are indane-based BOX ligands. |

Gold-Catalyzed Three-Component Reaction:

Gold(I) catalysts exhibit distinct reactivity with carbamimidate analogues, particularly in multicomponent reactions. A notable example is the racemic Au(I)-catalyzed three-component reaction to synthesize cyclic carbamimidates from imines, terminal alkynes, and sulfonylisocyanates. researchgate.netnih.gov This reaction leverages the carbophilic π-acidity of the gold catalyst. researchgate.net

The proposed catalytic cycle involves the initial coordination of the alkyne to the gold catalyst, which acidifies the acetylenic proton. nih.gov Deprotonation by the imine generates an electrophilic iminium ion and a Au(I)-acetylide. nih.gov Subsequent addition produces a propargylamine, which is then trapped by the sulfonylisocyanate to form an acyclic urea. nih.gov The gold catalyst then activates the internal alkyne of this urea intermediate towards intramolecular O-cyclization, preserving the stereocenter generated during the alkynylation step. researchgate.netnih.gov An enantioselective variant of this reaction has been developed using a trans-1-diphenylphosphino-2-arylsulfamidocyclohexane ligand, achieving moderate to excellent levels of enantioselectivity. researchgate.net

The following table presents the results for the enantioselective synthesis of cyclic carbamimidates using a gold(I) catalyst with a specific chiral ligand.

| Entry | Substrate (N-arylbenzylidene aniline) | Yield (%) | ee (%) |

| 1 | N-Phenyl | 89 | 15:1 (A:B) |

| 2 | N-(4-Methoxyphenyl) | - | - |

| 3 | N-(4-Chlorophenyl) | - | - |

| 4 | N-(2-Methylphenyl) | - | - |

| Data adapted from reference nih.gov. The reaction involves imines, a terminal alkyne, and p-toluenesulfonylisocyanate catalyzed by a monophosphine gold(I) complex. |

Comparative Analysis:

A comparative analysis of the silver and gold catalytic systems highlights the versatility of carbamimidates and their analogues in different mechanistic manifolds.

| Feature | Silver-Catalyzed Aziridination | Gold-Catalyzed Cyclization |

| Catalyst | Silver salts (e.g., AgNTf₂) | Gold(I) complexes |

| Carbamimidate Role | Nitrene precursor | Product (cyclic carbamimidate) |

| Key Mechanistic Step | Nitrene transfer to an alkene | Intramolecular O-cyclization of an alkyne |

| Stereochemistry | Stereoretentive | Stereocenter preserved from alkynylation |

| Typical Ligands | Chiral BOX ligands | Chiral phosphine (B1218219) ligands |

Applications of Ethyl N,n Diisopropylcarbamimidate in Complex Organic Synthesis

Strategic Utility in Esterification and Related Functional Group Transformations

The core reactivity of ethyl N,N'-diisopropylcarbamimidate lies in its ability to activate carboxylic acids, facilitating their conversion to esters and enabling the alkylation of various nucleophiles. This reactivity is analogous to that of more commonly cited carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and dicyclohexylcarbodiimide (B1669883) (DCC).

The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. While the direct acid-catalyzed Fischer esterification is a classic method, it often requires harsh conditions and is not suitable for sensitive substrates. masterorganicchemistry.com Carbodiimide-mediated esterification offers a milder alternative. In a typical reaction, the carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol to form the desired ester, releasing a urea (B33335) byproduct. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate this reaction. orgsyn.org

While specific literature examples detailing the use of this compound for this purpose are not as prevalent as for DIC or DCC, its structural similarity suggests it would function effectively in this capacity. The general mechanism for carbodiimide-mediated esterification is presented below:

General Reaction Scheme for Carbodiimide-Mediated Esterification: R-COOH + R'-OH + (i-Pr)-N=C=N-(i-Pr) → R-COOR' + (i-Pr)-NH-CO-NH-(i-Pr)

The choice of carbodiimide can be crucial. For instance, N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea byproduct are water-soluble, simplifying purification through aqueous workup. rsc.org DIC is often favored for its solubility in organic solvents. rsc.org this compound would likely offer a similar solubility profile to DIC.

Beyond esterification, the reactive intermediate formed from the reaction of this compound with an alcohol can act as an alkylating agent for other oxygen-containing nucleophiles, such as phenols. The O-alkylisourea intermediate can transfer the ethyl group to a phenoxide ion, for instance. This method of O-alkylation can be advantageous under neutral or mild conditions, avoiding the use of strong bases often required for generating phenoxides for traditional Williamson ether synthesis.

A general method for the O-alkylation of phenols involves reacting the phenol (B47542) with an alcohol in the presence of a coupling agent. google.com While a specific protocol for this compound is not detailed in the provided search results, the underlying principle of activating the alcohol for nucleophilic attack by the phenol remains the same.

Contribution to Total Synthesis Efforts

The synthesis of complex natural products and pharmaceutical agents often requires mild and selective methods for bond formation. The functionalities present in this compound suggest its potential as a valuable reagent in these multi-step synthetic campaigns.

The total synthesis of natural products is a significant driver for the development of new synthetic methodologies. nih.govresearchgate.netrroij.com While no specific literature was found detailing the use of this compound in the synthesis of Citrafungin A scaffolds, the structural motifs within this natural product family often contain ester linkages that could potentially be forged using carbodiimide-based coupling strategies. The mild conditions offered by such reagents would be beneficial in the context of a complex molecule with multiple stereocenters and sensitive functional groups.

The synthesis of atorvastatin (B1662188), a widely prescribed cholesterol-lowering drug, involves the formation of several key bonds. While many synthetic routes have been developed, some rely on the formation of amide and ester bonds. bldpharm.comchemicalbook.comnih.gov For instance, the synthesis of atorvastatin derivatives has been reported to involve the coupling of a carboxylic acid with an amine using N,N'-diisopropylcarbodiimide (DIC). nih.gov Given the similar reactivity, it is plausible that this compound could be employed in a similar capacity for the synthesis of atorvastatin intermediates or related derivatives, particularly where ester linkages are required.

Role in Bioconjugation and Advanced Materials Research

The ability of carbodiimides to facilitate the formation of amide and ester bonds under aqueous conditions has made them invaluable tools in bioconjugation chemistry. Reagents like 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) are commonly used to link proteins, peptides, and other biomolecules. researchgate.net This is often achieved by activating the carboxylic acid groups on one molecule to react with amine groups on another.

While there is no specific information in the provided search results on the application of this compound in bioconjugation or advanced materials research, its fundamental reactivity suggests potential. For instance, it could theoretically be used to modify the surface of materials bearing carboxylic acid or hydroxyl groups. However, the hydrophobicity of the diisopropyl groups might limit its utility in purely aqueous bioconjugation reactions compared to water-soluble reagents like EDC.

Based on a thorough review of scientific literature, there is no available information on the specific applications of this compound as a precursor in peptide-based cross-linker development, for the synthesis of modified amino acids for bioimaging applications, or as a ligand in coordination chemistry.

Extensive searches have been conducted to find data related to these applications for the specified compound. However, the existing body of research does not appear to cover the use of this compound in these particular areas of complex organic synthesis.

While the broader fields of peptide cross-linking nih.govnih.govnih.govresearchgate.net, the synthesis of fluorescent amino acids for bioimaging nih.govnih.govbiorxiv.org, and the use of various ligands in coordination chemistry mdpi.com are well-documented, a direct connection to this compound cannot be established from the available scientific and patent literature. Research in these areas often highlights other reagents and methods. For instance, common cross-linking agents mentioned include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and disuccinimidyl sulfoxide (B87167) (DSSO). nih.govresearchgate.netresearchgate.net Similarly, the synthesis of modified amino acids for bioimaging has been described using other specific precursors and fluorescent dyes. nih.govnih.govbiorxiv.org

Therefore, this article cannot be generated as the requested information falls outside the scope of currently published research.

Structure Reactivity Relationships and Derivatives of N,n Diisopropylcarbamimidates

Comparative Analysis of Ethyl and tert-Butyl N,N'-diisopropylcarbamimidates

The choice of the O-alkyl group in N,N'-diisopropylcarbamimidates, specifically the comparison between an ethyl and a tert-butyl group, is critical in modulating the reactivity and utility of the molecule. While both are O-alkyl N,N'-diisopropylcarbamimidate analogues, the difference in the alkyl group's size and structure leads to significant variations in their chemical behavior.

Synthetic Utility and Reactivity Differences

Ethyl N,N'-diisopropylcarbamimidate and its bulkier counterpart, tert-butyl N,N'-diisopropylcarbamimidate, serve as important intermediates in organic synthesis, though their applications can differ based on their distinct reactivity profiles.

This compound is a versatile reagent often utilized in the synthesis of more complex molecules. Its specific properties are cataloged by chemical suppliers, indicating its role as a building block in synthetic chemistry. rsc.orgresearchgate.net

Tert-Butyl N,N'-diisopropylcarbamimidate , also known as O-tert-Butyl-N,N'-diisopropylisourea, is well-documented as a useful synthetic intermediate. nih.govresearchgate.netresearchgate.netbldpharm.comapolloscientific.co.uk It has been specifically employed as a reagent in the total synthesis of Citrafungin A, an antifungal natural product, and in the preparation of 5-Oxo Atorvastatin (B1662188) tert-Butyl Ester, a protected derivative of Atorvastatin. researchgate.net The bulky tert-butyl group can serve as a protecting group which can be removed under specific conditions.

The reactivity difference stems primarily from the steric hindrance imparted by the O-alkyl group. The less-hindered ethyl group generally allows for faster reaction kinetics in processes where a nucleophile attacks the imidate carbon or in reactions involving the O-ethyl group itself. Conversely, the voluminous tert-butyl group can sterically shield the reactive center, slowing down certain reactions or directing the reaction pathway towards alternative outcomes by preventing undesired side reactions. nih.gov

Table 1: Comparison of Ethyl and tert-Butyl N,N'-diisopropylcarbamimidate

| Property | This compound | tert-Butyl N,N'-diisopropylcarbamimidate |

|---|---|---|

| CAS Number | 60683-30-9 rsc.orgresearchgate.net | 71432-55-8 nih.govresearchgate.netsctunisie.org |

| Molecular Formula | C₉H₂₀N₂O rsc.org | C₁₁H₂₄N₂O nih.govresearchgate.net |

| Molecular Weight | 172.27 g/mol rsc.org | 200.32 g/mol nih.govresearchgate.net |

| Synonyms | O-Ethyl-N,N'-diisopropylisourea researchgate.net | O-tert-Butyl-N,N'-diisopropylisourea researchgate.net |

| Known Uses | Synthetic building block rsc.orgresearchgate.net | Reagent in total synthesis of Citrafungin A; Synthesis of Atorvastatin derivative researchgate.net |

Steric and Electronic Effects on Reaction Efficiency

The efficiency and outcome of reactions involving these carbamimidates are heavily influenced by the steric and electronic properties of the O-alkyl substituent.

Steric Effects : The most significant difference between the ethyl and tert-butyl analogues is the steric bulk. The tert-butyl group is substantially larger than the ethyl group. This increased steric hindrance in the tert-butyl derivative can prevent or slow down reactions that require access to the carbamimidate core. nih.gov For instance, in related systems like arylsulphonamides, a large, branched alkyl group can effectively block cyclization reactions, thereby facilitating alternative rearrangement pathways in high yield. nih.gov Similarly, the bulky tert-butyl group on the carbamimidate can provide steric protection, making it a stable and selective reagent. The smaller profile of the ethyl group allows for easier access by other reagents, which can increase reaction rates but may also lead to a decrease in selectivity compared to its tert-butyl counterpart.

Electronic Effects : Both ethyl and tert-butyl groups are electron-donating through an inductive effect. This electronic donation influences the electron density of the carbamimidate system. However, the electronic effect is often secondary to the more dramatic steric differences. In other chemical systems, it has been observed that electron-donating or electron-withdrawing substituents can significantly alter reactivity. For example, in N-nitrosoamides, electron-withdrawing groups can encourage specific denitrosative pathways. nd.edu While both alkyl groups are donating, the slightly greater inductive effect of the tert-butyl group may subtly alter the electron density of the oxygen atom compared to the ethyl group, but this is largely overshadowed by the steric dimension. Studies on other carbamates have shown that both steric and electronic perturbations from the oxygen substituent can affect the rotational barrier of the C-N bond, making them more electrophilic than amides. nih.gov

Exploration of Other O-Alkyl and O-Aryl N,N'-diisopropylcarbamimidate Analogues

Expanding the scope beyond simple alkyl groups to benzyl (B1604629) and other aromatic moieties introduces new electronic and steric factors that further modify the reactivity of the N,N'-diisopropylcarbamimidate core.

Benzyl N,N'-diisopropylcarbamimidate and its Reactivity

While specific literature on the synthesis and reactivity of benzyl N,N'-diisopropylcarbamimidate is limited, its chemical behavior can be inferred from the known chemistry of the benzyl group and the carbamimidate functionality. The benzyl group is often used as a protecting group in organic synthesis. researchgate.net

The reactivity of a putative benzyl N,N'-diisopropylcarbamimidate would be characterized by the properties of the O-benzyl bond. This group can be cleaved under various conditions, notably through hydrogenolysis (e.g., using palladium on carbon), which is a common method for debenzylation. researchgate.net This contrasts with the more robust O-alkyl bonds. The reaction conditions for debenzylation can be mild, but may be incompatible with other reducible functional groups within the molecule. researchgate.net Oxidative methods for debenzylation are also known, which could provide an alternative cleavage strategy. organic-chemistry.org The presence of the aromatic ring also introduces potential for reactions on the ring itself and alters the electronic nature of the oxygen atom through resonance, potentially influencing the reactivity of the carbamimidate group.

Naphthalen-1-ylmthis compound Derivatives

Derivatives featuring a naphthalen-1-ylmethyl group attached to the oxygen atom are expected to exhibit reactivity shaped by the large, electron-rich naphthalene (B1677914) ring system. The synthesis of various naphthalene derivatives is a well-established field in organic chemistry. researchgate.netnih.gov A carbamimidate containing this group would combine the features of the N,N'-diisopropylcarbamimidate core with the steric and electronic properties of the naphthalen-1-ylmethyl moiety.

Compared to the benzyl analogue, the naphthalen-1-ylmethyl group is significantly bulkier, which would impart greater steric hindrance around the carbamimidate functionality. This could influence reaction selectivity. Electronically, the extended π-system of the naphthalene ring is more polarizable and can engage in different electronic interactions than a simple phenyl ring. This group can also be introduced via alkylation reactions, for instance, using a naphthalen-1-ylmethyl halide. google.com The cleavage of such a group would likely follow similar principles to debenzylation, although reaction rates and conditions might need to be adjusted due to the different steric and electronic environment.

Influence of N-Substituent Modifications on Carbamimidate Reactivity

Modifying the N-substituents of the carbamimidate framework is a powerful strategy for tuning its reactivity. The two isopropyl groups on the nitrogen atoms of the title compound are critical to its characteristic properties, and replacing them would lead to significant changes in chemical behavior.

The reactivity of carbamate (B1207046) and related functional groups is highly dependent on the steric and electronic nature of the N-substituents. nih.govnih.gov

Steric Effects : The size of the N-alkyl groups directly impacts the steric environment around the nitrogen atoms and the C=N double bond. In studies on related aryl carbamates, changing the N-substituents from diisopropylamido to the smaller diethylamido group had little effect on the rate of metalation but significantly slowed a subsequent rearrangement step. nih.gov This demonstrates that N-substituent size can be used to control the rates of specific reaction steps. Replacing the bulky isopropyl groups with smaller groups like methyl or ethyl would reduce steric hindrance, making the nitrogen lone pairs and the imine carbon more accessible to reagents. Conversely, introducing even larger groups would further encumber the reactive center, potentially enhancing selectivity or blocking certain reaction pathways altogether.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Protocols

A detailed search of scholarly articles and chemical databases did not uncover any specific research dedicated to establishing sustainable or "green" synthetic routes for ethyl N,N'-diisopropylcarbamimidate. The principles of green chemistry, which focus on creating more environmentally benign chemical processes, have not been explicitly applied to the synthesis of this compound in available literature.

Expanding the Scope of Catalytic Hydroelementation Reactions

There is currently no published evidence to suggest that this compound has been investigated for its potential in catalytic hydroelementation reactions. This includes key processes such as hydroamination and hydrothiolation, where catalysts are used to add N-H or S-H bonds across unsaturated carbon-carbon bonds.

Advanced Applications in Medicinal Chemistry and Materials Science

Investigations into the utility of this compound in the fields of medicinal chemistry and materials science are not present in the accessible scientific literature. Its potential as a building block for new pharmaceuticals or as a component in novel materials remains an unexplored area of research.

High-Throughput Screening and Computational Design for Novel Reactivity

The application of modern research methodologies such as high-throughput screening (HTS) and computational design to uncover new reactions or properties of this compound is not documented. There are no reports of this compound being included in large-scale screening libraries or being the subject of computational studies to predict its reactivity.

Detailed Research Findings

Reflecting the current state of public knowledge, a data table of detailed research findings for the specified topics remains unpopulated.

| Research Area | Detailed Findings for this compound |

|---|---|

| Sustainable and Green Synthetic Protocols | No data available |

| Catalytic Hydroelementation Reactions | No data available |

| Advanced Applications in Medicinal Chemistry | No data available |

| Advanced Applications in Materials Science | No data available |

| High-Throughput Screening and Computational Design | No data available |

Q & A

Q. What synthetic methodologies are commonly employed for ethyl N,N'-diisopropylcarbamimidate, and how can reaction parameters be optimized?

this compound is typically synthesized via carbodiimide intermediates, such as N,N'-diisopropylcarbodiimide (DIC), through amidination reactions. Controlled synthesis approaches, similar to copolymerization methods for polycationic reagents, can be adapted to optimize monomer ratios, initiator concentrations (e.g., ammonium persulfate), and temperature . Reaction optimization may involve kinetic studies to balance steric hindrance from the isopropyl groups and reaction efficiency.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly for distinguishing amidine and carbodiimide functional groups. Impurity profiling may require tandem MS or derivatization with hydrazine-based reagents (e.g., DNPH) for carbonyl detection .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its potential reactivity with moisture and nucleophiles, the compound should be stored under inert gas (argon/nitrogen) in sealed containers. Personal protective equipment (PPE), including nitrile gloves and fume hood use, is mandatory. Safety data sheets for structurally related carbamates emphasize avoiding inhalation and skin contact, with emergency protocols for spills involving neutralization with inert adsorbents .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Contradictory stability reports may arise from differences in solvent systems (e.g., aqueous vs. anhydrous acetonitrile) or trace water content. Methodological reconciliation involves controlled stability studies using buffered solutions (pH 3–10) with quantified water content, monitored via time-resolved HPLC-MS. Degradation products, such as hydrolyzed urea derivatives, should be characterized to identify degradation pathways .

Q. What mechanistic insights explain side reactions during its use as a coupling agent in peptide synthesis?

Competing reactions, such as racemization or urea formation, often stem from incomplete activation of carboxyl groups or residual water. Advanced mechanistic studies employ isotopic labeling (e.g., ¹⁸O-water) to track hydrolysis intermediates. Kinetic profiling under varying temperatures and solvent polarities (e.g., DMF vs. THF) can elucidate rate-determining steps .

Q. How does the compound interact with polymeric matrices in catalytic applications?

Surface adsorption studies using microspectroscopic techniques (e.g., AFM-IR or XPS) on model polymers (e.g., polycarbodiimides) reveal binding affinities and spatial distribution. Computational modeling (DFT) of charge distribution on the amidine group predicts interactions with anionic polymer chains, guiding applications in drug delivery or material science .

Q. What strategies mitigate low yields in large-scale amidination reactions?

Yield limitations often arise from steric hindrance of the isopropyl groups. Advanced optimization includes:

- Solvent selection : Low-polarity solvents (e.g., toluene) reduce side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the carbodiimide intermediate.

- In situ monitoring : ReactIR spectroscopy tracks carbodiimide consumption to terminate reactions at optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.